molecular formula C19H18N2O2S B2836809 N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide CAS No. 671198-66-6

N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide

Cat. No. B2836809
CAS RN: 671198-66-6
M. Wt: 338.43
InChI Key: RZTVCDUNPJLVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. QNZ is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide exerts its effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide binds to the active site of the inhibitor of κB kinase (IKK), which is responsible for the activation of NF-κB. By inhibiting the activity of IKK, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide prevents the activation of NF-κB and reduces the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide inhibits the growth and proliferation of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have shown that N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide reduces inflammation in animal models of arthritis and neuroinflammation.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target protein, IKK, and exhibits potent inhibitory activity. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been extensively studied in vitro and in vivo, and its effects have been well characterized. However, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide also has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide can exhibit off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for the research on N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide. One potential application is in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been shown to reduce inflammation in animal models of these diseases, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to inhibit the growth and proliferation of cancer cells, and it may be useful as a combination therapy with other anti-cancer agents. Finally, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects by inhibiting the activity of NF-κB. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has several advantages for lab experiments, but also has some limitations. Future research on N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide may lead to the development of new treatments for inflammatory diseases, cancer, and neurodegenerative diseases.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide involves the reaction of 2-chloro-3-(4-methoxyphenyl)propanoic acid with 2-mercaptoquinoline in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide in a pure form. The synthesis method has been optimized to achieve a high yield of N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. In addition, N-(4-methoxyphenyl)-3-(2-quinolinylthio)propanamide has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)20-18(22)12-13-24-19-11-6-14-4-2-3-5-17(14)21-19/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTVCDUNPJLVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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